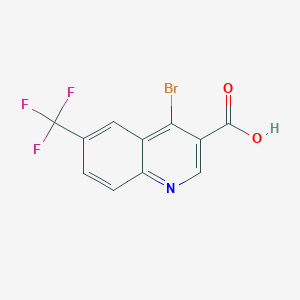

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H5BrF3NO2 |

|---|---|

Molecular Weight |

320.06 g/mol |

IUPAC Name |

4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H5BrF3NO2/c12-9-6-3-5(11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) |

InChI Key |

PVVQXHCRNKCXLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-(Trifluoromethyl)quinoline derivatives serve as the primary starting materials.

- Bromination is performed on these intermediates to yield 4-bromo-6-(trifluoromethyl)quinoline.

- The carboxylic acid group is introduced either by oxidation of a methyl or ester group at the 3-position or by direct carboxylation reactions.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Trifluoromethylation | Starting from quinoline or substituted aniline; electrophilic trifluoromethylation reagents or trifluoromethyl-substituted precursors | Introduction of CF3 group at 6-position |

| 2 | Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., acetonitrile) | Selective bromination at 4-position |

| 3 | Carboxylation/Oxidation | Hydrolysis of ester intermediates or oxidation of methyl groups; reagents like lithium hydroxide (LiOH) in aqueous media | Formation of carboxylic acid at 3-position |

Example Synthesis (Literature-Based)

- Starting from 6-(trifluoromethyl)quinoline, bromination is carried out using NBS to selectively brominate the 4-position.

- The 3-position is then functionalized by introducing a cyano group (in related compounds) or by oxidation of a methyl group to a carboxylic acid.

- Hydrolysis of ester intermediates with aqueous lithium hydroxide yields the target carboxylic acid.

Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors to improve reaction control and safety, especially for bromination steps.

- Optimization focuses on maximizing yield and purity while minimizing side reactions such as over-bromination or decomposition.

- Automated systems and in-line monitoring are used to ensure batch consistency.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination agent | Bromine, N-bromosuccinimide (NBS) | NBS preferred for milder, selective bromination |

| Solvent | Acetonitrile, dichloromethane, or similar | Solvent choice affects selectivity and yield |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Carboxylation method | Hydrolysis of esters with LiOH (aq) | Mild conditions to preserve other functional groups |

| Reaction time | Several hours (2–6 h) | Depends on scale and reagent concentration |

| Purification | Recrystallization, column chromatography | Ensures high purity for research and pharma use |

Research Findings and Optimization Insights

- The presence of the trifluoromethyl group enhances the electrophilicity of the quinoline ring, facilitating selective bromination at the 4-position.

- Bromination using NBS provides better regioselectivity and fewer side products compared to elemental bromine.

- Carboxylation via hydrolysis of ester intermediates is preferred over direct oxidation to avoid harsh conditions that may degrade the trifluoromethyl group.

- Crystallographic studies indicate that substituent bulkiness, such as the trifluoromethyl group, can influence molecular planarity and solubility, which are important for downstream applications.

- Continuous flow synthesis methods have been reported to improve safety and scalability, especially for bromination steps involving hazardous reagents.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Trifluoromethylation | Electrophilic CF3 reagents | 70–85 | High regioselectivity required |

| 2 | Bromination | NBS, acetonitrile, 0–25 °C | 75–90 | Selective 4-position bromination |

| 3 | Ester hydrolysis | LiOH (aq), room temperature to reflux | 80–95 | Mild conditions preserve CF3 |

| 4 | Purification | Recrystallization/Chromatography | — | Ensures compound purity |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to yield biaryl derivatives. This reaction is pivotal for synthesizing pharmacologically active analogs.

-

Buchwald-Hartwig Amination : Forms C–N bonds with amines using ligands like XPhos, producing amino-substituted quinolines.

Example Conditions:

| Reaction Type | Catalyst/Reagents | Solvent | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 72–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene | 68% |

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes functionalization to generate esters, amides, and acyl chlorides.

Key Transformations:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .

-

Amidation : Couples with amines via EDCI/HOBt activation, yielding bioactive amides.

Reaction Data:

| Derivative Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Methyl Ester | CH₃OH, H₂SO₄, reflux | Intermediate for drug design | |

| Amide | EDCI, HOBt, DIPEA, RT | Antimicrobial agents |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring undergoes nitration and sulfonation at specific positions, influenced by the trifluoromethyl group’s directing effects.

Example:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 8.

Decarboxylation Reactions

Under basic conditions (e.g., NaOH, Cu powder), the carboxylic acid group is removed, yielding 4-bromo-6-(trifluoromethyl)quinoline. This intermediate is used in further functionalization.

Trifluoromethyl Group Reactivity

The CF₃ group enhances stability against metabolic degradation but remains inert under most reaction conditions. Exceptions include radical trifluoromethylation, which is not typically observed in this compound.

Comparative Reactivity Analysis

A comparison with structurally similar compounds highlights the unique reactivity profile of 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid:

| Compound | Bromine Reactivity | Carboxylic Acid Reactivity | CF₃ Influence |

|---|---|---|---|

| This compound | High (C–C coupling) | High (ester/amide formation) | Strong EWG |

| 4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid | Moderate | Moderate | Moderate EWG |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Low | High | N/A |

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid has shown promise in drug discovery due to its interactions with various biological targets:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, impacting metabolic pathways. Notably, it interacts with cytochrome P450 enzymes critical for drug metabolism.

- Receptor Binding : Acts as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Drug | MIC µg/mL |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

These findings suggest comparable efficacy to standard antibiotics, highlighting its potential in treating resistant infections.

Antiviral Activity

In addition to antibacterial properties, this compound has demonstrated potential antiviral activity by inhibiting viral replication in specific cell lines, suggesting utility in developing antiviral therapies.

Material Science

Due to its unique electronic properties imparted by the trifluoromethyl group, it is also being explored for applications in materials science, particularly in the development of specialty chemicals and liquid crystals.

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity:

- The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability.

- Variations in substitution patterns on the quinoline ring can lead to different levels of biological activity.

Antimicrobial Evaluation

A study evaluated a series of trifluoromethyl-substituted quinolones, including this compound, against various bacterial strains. The results demonstrated significant antimicrobial activity, particularly against resistant strains.

Enzyme Interaction Studies

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could alter metabolic pathways, affecting drug metabolism and efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Halogenated Analogues

2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid

- Structure : Bromine at position 2, -CF₃ at position 3.

- The carboxylic acid group remains at position 3.

- Synthesis : Similar protocols involving halogenation and trifluoromethylation steps are likely employed .

6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 98948-95-9)

- Structure : Hydroxyl (-OH) replaces -CF₃ at position 6.

- Impact : Reduced lipophilicity compared to the trifluoromethyl analogue. The hydroxyl group may participate in hydrogen bonding, influencing solubility and biological interactions .

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 51537-21-4)

Fluorinated Antibiotics: Ciprofloxacin

- Structure: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid (Molecular weight: 331.34 g/mol) .

- Key Differences :

- A fluorine atom at position 6 (vs. bromine in the target compound).

- Piperazine substituent at position 7 enhances bacterial DNA gyrase inhibition.

- Cyclopropyl group at position 1 improves pharmacokinetics.

- Biological Activity: Ciprofloxacin’s fluorine and piperazine groups are critical for broad-spectrum antibacterial activity. The bromine and -CF₃ in 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid may confer alternative targeting mechanisms .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents (Positions) | LogP (Predicted) |

|---|---|---|---|

| This compound | 320.06 | Br (4), -CF₃ (6), -COOH (3) | ~2.8 |

| 2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid | 320.06 | Br (2), -CF₃ (4), -COOH (3) | ~2.7 |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 268.06 | Br (6), -OH (4), -COOH (3) | ~1.5 |

| Ciprofloxacin | 331.34 | F (6), piperazine (7), -COOH (3) | ~1.3 |

- Lipophilicity : The -CF₃ group increases LogP compared to hydroxyl or piperazine substituents, suggesting better membrane permeability for the target compound .

Biological Activity

4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.065 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a quinoline ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Bromination : Introduction of the bromine atom at the 4-position.

- Trifluoromethylation : Addition of the trifluoromethyl group at the 6-position.

- Carboxylation : Formation of the carboxylic acid functional group at the 3-position.

These steps can be optimized using various reagents and reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. A study evaluating various quinolone derivatives found that compounds with trifluoromethyl groups displayed enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| Norfloxacin | Staphylococcus aureus | 8 µg/mL |

| Norfloxacin | Escherichia coli | 32 µg/mL |

This table illustrates that the compound exhibits comparable activity to established antibiotics like norfloxacin, suggesting its potential as a therapeutic agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives have been shown to inhibit various cancer cell lines by targeting critical pathways in tumor progression. For instance, studies have indicated that quinolines can interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication, which is also a target in cancer therapy .

A specific study highlighted that modifications in the quinoline structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was tested against multiple bacterial strains. Results showed it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential for treating resistant infections .

- Anticancer Screening : A series of analogs were synthesized based on the core structure of quinolines, with varying substituents at different positions. These compounds were screened for their ability to induce apoptosis in cancer cell lines, revealing promising results for those containing the trifluoromethyl group .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via halogenation and functionalization of quinoline scaffolds. Key steps include:

- Regioselective Bromination : Bromine or NBS (N-bromosuccinimide) is used to introduce the bromine atom at the 4-position of the quinoline core. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-bromination .

- Trifluoromethyl Group Introduction : The trifluoromethyl group at the 6-position can be introduced via cross-coupling reactions (e.g., using CF₃Cu) or nucleophilic substitution of pre-functionalized intermediates .

- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid moiety. LCMS and HPLC (as in ) are critical for monitoring reaction progress.

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:

Standard analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., distinguishing between bromine and trifluoromethyl substituents) .

- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 366 [M+H]+ as in ) and quantify purity (>95% by area under the curve). Retention times under standardized conditions (e.g., 1.26 minutes in ) aid reproducibility.

- Elemental Analysis : Validates stoichiometry, particularly for halogen and fluorine content .

Advanced: How do steric and electronic effects influence regioselective functionalization of the quinoline core during synthesis?

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH at C3) direct electrophilic bromination to the 4-position due to resonance stabilization of intermediates .

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl at C6) hinder reactions at adjacent positions, favoring bromination at C4. Computational modeling (DFT) can predict reactive sites, though experimental validation via NMR is essential .

- Case Study : In , bromination of 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid yielded 4-bromo derivatives exclusively, highlighting the dominance of electronic over steric factors.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or cell lines affect MIC (Minimum Inhibitory Concentration) values. Standardize protocols using CLSI guidelines .

- Structural Analogues : Minor modifications (e.g., ester vs. acid form) drastically alter bioavailability. Compare data only between identical derivatives (e.g., ethyl ester vs. free acid in ).

- Mechanistic Insights : Quinolones typically target DNA gyrase, but trifluoromethyl and bromine groups may introduce off-target effects. Use enzyme inhibition assays (e.g., gyrase supercoiling assays) to isolate mechanisms .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the carboxylic acid group . Desiccants (silica gel) mitigate moisture-induced degradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with skin/eyes; rinse immediately with water for 15+ minutes if exposed .

Advanced: What strategies mitigate instability of the trifluoromethyl group under acidic/basic conditions?

Methodological Answer:

- pH Control : Maintain neutral conditions during synthesis and purification. Acidic hydrolysis of esters should use mild acids (e.g., HCl instead of H₂SO₄) .

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during reactions involving strong bases .

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation pathways .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Model interactions with bacterial DNA gyrase (PDB: 1KZN) to predict binding affinity. The trifluoromethyl group’s hydrophobicity may improve membrane penetration .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values. Bromine’s inductive effect may enhance electron-deficient regions critical for gyrase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.